

# Unveiling Sulfo-Cy7.5 Dicarboxylic Acid: A Technical Guide for Advanced Research

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## Compound of Interest

Compound Name: *Sulfo-Cy7.5 dicarboxylic acid*

Cat. No.: *B15137910*

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A Comprehensive Overview of the Structure, Properties, and Applications of a Key Near-Infrared Fluorophore in Biomedical Research and Drug Development.

**Sulfo-Cy7.5 dicarboxylic acid** is a water-soluble, near-infrared (NIR) fluorescent dye that has emerged as a critical tool for researchers in molecular biology, *in vivo* imaging, and drug development. Its unique structural features, including two carboxylic acid groups for bioconjugation and four sulfonate groups for enhanced aqueous solubility, make it an ideal candidate for labeling a wide range of biomolecules. This guide provides an in-depth analysis of its core structure, physicochemical properties, and detailed protocols for its application in advanced research settings.

## Core Structure and Physicochemical Properties

**Sulfo-Cy7.5 dicarboxylic acid** is a derivative of the cyanine dye Cy7.5.<sup>[1]</sup> The core structure consists of two indolenine rings linked by a polymethine chain. The presence of two carboxylic acid functional groups allows for its covalent attachment to primary amines on biomolecules such as proteins, antibodies, and peptides through amide bond formation.<sup>[2][3][4]</sup> A key feature of this molecule is the incorporation of sulfonate ( $\text{SO}_3^-$ ) groups, which significantly increases its hydrophilicity, making it highly soluble in aqueous buffers and ideal for biological applications.

<sup>[1][5]</sup>

The IUPAC name for a representative structure is potassium 3-(5-carboxypentyl)-2-((E)-2-((E)-3-((E)-2-(3-(5-carboxypentyl)-1,1-dimethyl-6,8-disulfonato-1,3-dihydro-2H-benzo[e]indol-2-ylidene)ethylidene)cyclohex-1-en-1-yl)vinyl)-1,1-dimethyl-1H-benzo[e]indol-3-ium-6,8-disulfonate.[\[3\]](#)

## Physicochemical and Spectral Data

The following tables summarize the key quantitative data for **Sulfo-Cy7.5 dicarboxylic acid**, providing a clear reference for experimental design.

Property	Value	Reference
Molecular Formula	C <sub>50</sub> H <sub>53</sub> N <sub>2</sub> K <sub>3</sub> O <sub>16</sub> S <sub>4</sub>	<a href="#">[2]</a> <a href="#">[3]</a>
Molecular Weight	~1183.51 g/mol	<a href="#">[2]</a> <a href="#">[3]</a>
Appearance	Dark green solid	<a href="#">[2]</a> <a href="#">[5]</a>
Purity	≥95% (by <sup>1</sup> H NMR and HPLC-MS)	<a href="#">[2]</a> <a href="#">[5]</a>
Solubility	Good in water, DMF, and DMSO	<a href="#">[2]</a> <a href="#">[5]</a>

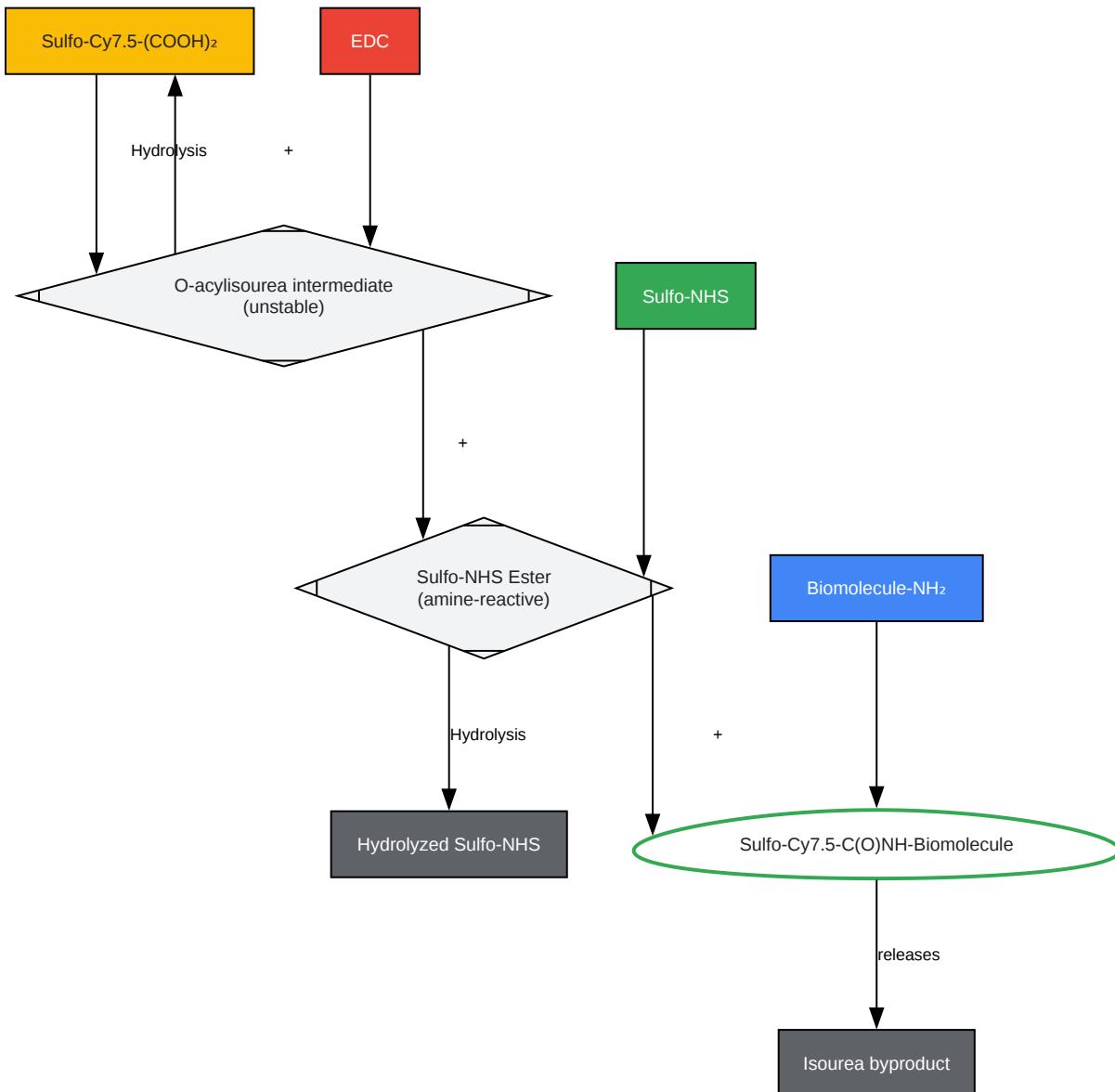
Spectral Property	Value	Reference
Excitation Maximum (λ <sub>abs</sub> )	~778 nm	<a href="#">[2]</a>
Emission Maximum (λ <sub>em</sub> )	~797 nm	<a href="#">[2]</a>
Extinction Coefficient (ε)	~222,000 M <sup>-1</sup> cm <sup>-1</sup>	<a href="#">[2]</a>
Correction Factor (CF <sub>260</sub> )	0.09	<a href="#">[2]</a>
Correction Factor (CF <sub>280</sub> )	0.09	<a href="#">[2]</a>

## Bioconjugation: Mechanism and Experimental Protocols

The primary application of **Sulfo-Cy7.5 dicarboxylic acid** is the fluorescent labeling of biomolecules. The two carboxylic acid groups serve as handles for covalent attachment to primary amines (e.g., the  $\epsilon$ -amino group of lysine residues in proteins). This is typically achieved through a two-step carbodiimide-mediated coupling reaction involving an activator like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a stabilizer such as N-hydroxysulfosuccinimide (Sulfo-NHS).

## Signaling Pathway: Amide Bond Formation

The following diagram illustrates the chemical pathway for the conjugation of **Sulfo-Cy7.5 dicarboxylic acid** to a biomolecule containing a primary amine.

[Click to download full resolution via product page](#)Carbodiimide-mediated conjugation of **Sulfo-Cy7.5 dicarboxylic acid**.

## Detailed Experimental Protocol: Protein Labeling

This protocol provides a general framework for the covalent labeling of a protein with **Sulfo-Cy7.5 dicarboxylic acid** using EDC and Sulfo-NHS chemistry. Optimization may be required for specific proteins and applications.

### Materials:

- **Sulfo-Cy7.5 dicarboxylic acid**
- Protein to be labeled (in an amine-free buffer, e.g., PBS)
- Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0
- EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl)
- Sulfo-NHS (N-hydroxysulfosuccinimide)
- Quenching Buffer: 1 M Tris-HCl, pH 8.5
- Purification column (e.g., desalting column with appropriate molecular weight cutoff)

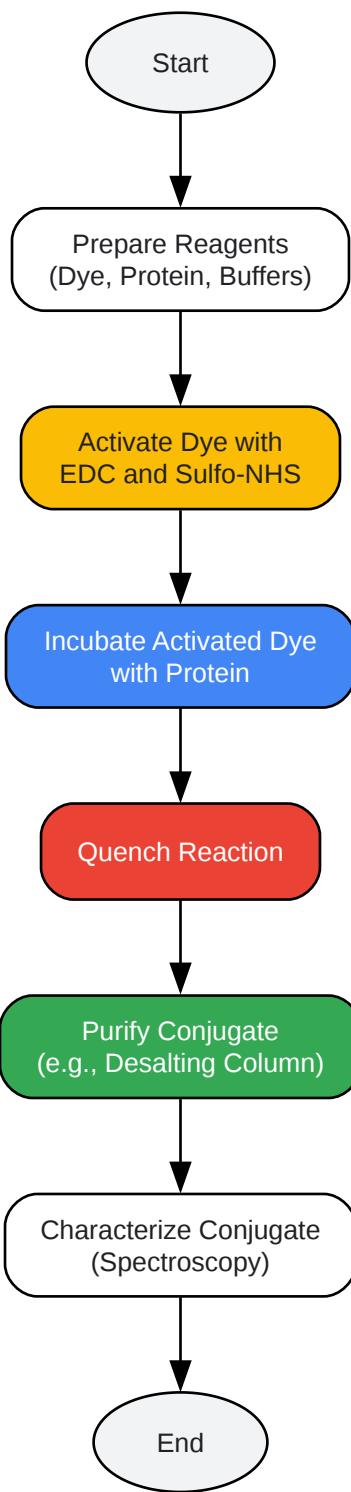
### Procedure:

- Reagent Preparation:
  - Dissolve the protein in the Activation Buffer at a concentration of 1-5 mg/mL.
  - Immediately before use, prepare a 10 mg/mL solution of EDC in ultrapure water.
  - Immediately before use, prepare a 10 mg/mL solution of Sulfo-NHS in Activation Buffer.
- Activation of **Sulfo-Cy7.5 Dicarboxylic Acid**:
  - Dissolve **Sulfo-Cy7.5 dicarboxylic acid** in DMSO or water to a stock concentration of 10 mM.
  - In a microcentrifuge tube, combine the dye with EDC and Sulfo-NHS. A molar ratio of 1:10:25 (Dye:EDC:Sulfo-NHS) is a good starting point.

- Incubate the activation mixture for 15-30 minutes at room temperature.
- Conjugation to the Protein:
  - Add the activated dye solution to the protein solution. The molar ratio of dye to protein can be varied to achieve the desired degree of labeling (a 5-20 fold molar excess of dye is common).
  - Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
- Quenching the Reaction:
  - Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM.
  - Incubate for 15 minutes at room temperature to quench any unreacted Sulfo-NHS esters.
- Purification of the Conjugate:
  - Remove unreacted dye and byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS).
  - Collect the fractions containing the labeled protein. The conjugate can be identified by its color and by measuring absorbance at 280 nm (for the protein) and ~778 nm (for the dye).

## Experimental Workflow Diagram

The following diagram outlines the key steps in the bioconjugation process.



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Workflow for protein labeling with **Sulfo-Cy7.5 dicarboxylic acid**.

## Applications in Research and Drug Development

The near-infrared emission of Sulfo-Cy7.5 conjugates makes them particularly valuable for *in vivo* imaging studies, as light in this region of the spectrum can penetrate tissues more deeply with reduced background autofluorescence. Common applications include:

- **In Vivo Imaging:** Tracking the biodistribution of labeled antibodies, peptides, or nanoparticles in animal models.
- **Fluorescence Microscopy:** High-resolution imaging of cellular targets.
- **Flow Cytometry:** Cell sorting and analysis based on the fluorescence of labeled antibodies.
- **Molecular Probes:** Development of targeted probes for detecting specific biological markers.

## Conclusion

**Sulfo-Cy7.5 dicarboxylic acid** is a versatile and powerful tool for researchers and drug development professionals. Its robust chemical properties, high water solubility, and strong near-infrared fluorescence provide a reliable platform for the sensitive and specific labeling of biomolecules. The detailed understanding of its structure and the application of established bioconjugation protocols will enable its effective use in a wide array of advanced research applications.

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## References

1. [documents.thermofisher.com](http://documents.thermofisher.com) [documents.thermofisher.com]
2. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [[echobiosystems.com](http://echobiosystems.com)]
3. [biotium.com](http://biotium.com) [biotium.com]
4. [lumiprobe.com](http://lumiprobe.com) [lumiprobe.com]
5. [benchchem.com](http://benchchem.com) [benchchem.com]

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